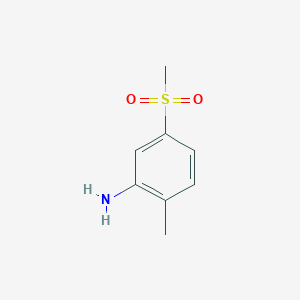
2-Methyl-5-(methylsulfonyl)aniline
Overview
Description
2-Methyl-5-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(methylsulfonyl)aniline is1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Physical And Chemical Properties Analysis
2-Methyl-5-(methylsulfonyl)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
1. Synthesis of Indolin-2-ones and Oxindoles
2-Methyl-5-(methylsulfonyl)aniline plays a role in the synthesis of indolin-2-ones and oxindoles. This synthesis involves the insertion of sulfur dioxide, starting from anilines, and demonstrates broad reaction scope under mild conditions (Liu, Zheng, & Wu, 2017).
2. Structural Studies of N-(2-cyanophenyl)disulfonamides
Research focusing on the structural characterization of N-(2-cyanophenyl)disulfonamides derived from anilines, including 2-Methyl-5-(methylsulfonyl)aniline, uses a combination of NMR, IR, and mass spectrometric techniques. This study highlights the use of 2-Methyl-5-(methylsulfonyl)aniline in the formation of structurally distinct compounds (Mphahlele & Maluleka, 2021).
3. Electrophilic Reactions with Amines
2-Methyl-5-(methylsulfonyl)aniline is involved in chemoselective SNAr reactions with amines. These reactions demonstrate the selectivity of 2-Methyl-5-(methylsulfonyl)aniline in various electrophilic processes (Baiazitov et al., 2013).
4. Synthesis of Sulfonyl Hydrazides
2-Methyl-5-(methylsulfonyl)aniline is instrumental in the synthesis of methanesulfonohydrazides, a process that involves radical reactions and sulfur dioxide insertion (An, Zheng, & Wu, 2014).
5. Design of Novel Anti-Inflammatory Agents
The compound has been used in the synthesis of 4-(methylsulfonyl)aniline derivatives, which serve as potential anti-inflammatory agents. These compounds show significant reduction of paw edema in animal models, indicating their therapeutic potential (Mahdi, Mohammed, & Jassim, 2012).
6. Development of Selective Cyclooxygenase-2 Inhibitors
2-Methyl-5-(methylsulfonyl)aniline is used in the development of selective cyclooxygenase-2 inhibitors, showcasing its significance in pharmaceutical research (Kiani, Rezaee, & Tabatabai, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is known that the compound is part of the indole derivatives family, which are known to possess various biological activities . The exact interaction of 2-Methyl-5-(methylsulfonyl)aniline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives, in general, are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways are subject to the specific targets and mode of action of the compound.
Result of Action
As a member of the indole derivatives family, it is likely to have diverse biological activities
properties
IUPAC Name |
2-methyl-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZREHYXQNAPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfonyl)aniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)
![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)
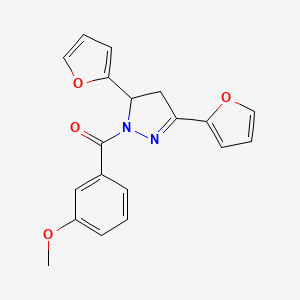
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2565209.png)
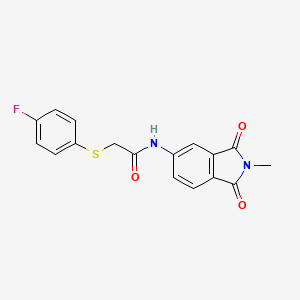
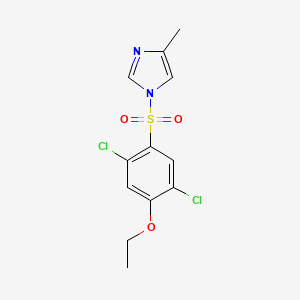
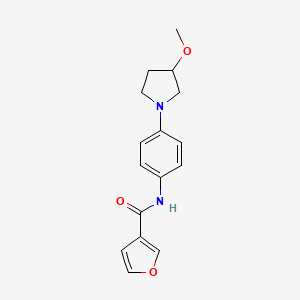
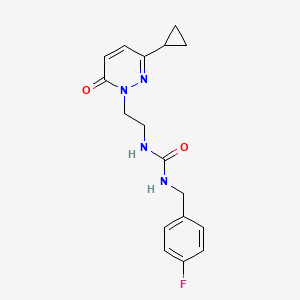
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2565220.png)

![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)
